molecular formula C17H22O4 B3120163 Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate CAS No. 260371-57-1

Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate

Cat. No.: B3120163
CAS No.: 260371-57-1
M. Wt: 290.4 g/mol
InChI Key: PMNNOCQOEADGMK-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate is a synthetic benzoate ester derivative intended for research and development purposes only. It is not approved for human or veterinary use. This compound is of significant interest in organic and materials chemistry, particularly in the synthesis of advanced macromolecules. Its molecular structure, which incorporates both an acetyl ketone and a cyclohexylmethoxy ether, makes it a valuable building block. Research indicates that compounds featuring the cyclohexylmethoxybenzene fragment are key intermediates in the development of novel dendrimers . These dendrimers are studied for their ability to complex with organic pollutants in aqueous environments, highlighting the potential application of this chemical in environmental chemistry and material science . When handling this product, researchers should refer to the Safety Data Sheet (SDS). Standard laboratory safety practices are required, and the use of personal protective equipment such as gloves, eyeshields, and an N95 dust mask is recommended . Every batch of this product is accompanied by a Certificate of Analysis (CoA) to ensure quality, purity, and identity for your research requirements .

Properties

IUPAC Name

methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-12(18)14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNNOCQOEADGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2CCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252719
Record name Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260371-57-1
Record name Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260371-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate typically involves the esterification of 5-acetyl-2-(cyclohexylmethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-acetyl-2-(cyclohexylmethoxy)benzoic acid or 5-acetyl-2-(cyclohexylmethoxy)benzaldehyde.

    Reduction: Formation of 5-(1-hydroxyethyl)-2-(cyclohexylmethoxy)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and applications of methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate with analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties References
This compound 5-acetyl, 2-(cyclohexylmethoxy) ~318.36 (estimated) Intermediate for PDE5 inhibitors; enhanced lipophilicity
Methyl 5-acetyl-2-hydroxybenzoate 5-acetyl, 2-hydroxy 194.18 Antiulcer, antihypertensive agents
Methyl 5-acetyl-2-(benzyloxy)benzoate 5-acetyl, 2-(benzyloxy) 314.34 Bioactive intermediate; higher aromaticity
Methyl 5-chloro-2-hydroxybenzoate 5-chloro, 2-hydroxy 186.59 Antimicrobial precursor; halogenated derivative
Methyl 4-acetamido-2-(cyclohexylmethoxy)benzoate 4-acetamido, 2-(cyclohexylmethoxy) ~333.41 (estimated) Antiviral research; polar amide group

Key Observations :

  • Bioactivity : Acetyl and acetamido groups at the 5-position are associated with diverse biological activities (e.g., antiulcer, antiviral), while halogenation (e.g., 5-chloro) enhances antimicrobial properties .
  • Aromatic vs.

Biological Activity

Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate is an aromatic compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring with an acetyl group at the 5-position and a methoxy group at the 2-position, along with a cyclohexyl group connected via an ether linkage. This unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
CAS Number260371-57-1
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its electrophilic nature, due to the presence of electron-withdrawing groups, allows it to participate in nucleophilic reactions, leading to modifications in cellular pathways.

  • Electrophilic Reactivity : The compound can act as an electrophile, which may result in the formation of reactive intermediates capable of interacting with biological molecules.
  • Modulation of Enzymatic Activity : It may influence the activity of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various conditions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In experimental models, it has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a notable decrease in plasma IL-6 levels compared to control groups .

Antioxidant Activity

The compound has demonstrated antioxidant effects, which are crucial for protecting cells from oxidative stress.

  • Experimental Findings : In vitro assays revealed that this compound significantly scavenged free radicals, thereby reducing oxidative damage in cellular models .

Toxicological Profile

Despite its beneficial effects, the compound's safety profile is essential for its potential therapeutic use. Toxicity studies have indicated:

  • Acute Toxicity : The oral LD50 is greater than 2000 mg/kg, suggesting low acute toxicity .
  • Environmental Impact : The compound poses risks to aquatic life, with reported LC50 values indicating high toxicity to fish .

Applications in Drug Development

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Anti-inflammatory Drugs : Potential development as a treatment for inflammatory diseases.
  • Antioxidants : Investigated for use in formulations aimed at reducing oxidative stress-related disorders.

Q & A

Q. What are the common synthetic routes for Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate?

The synthesis typically involves esterification and alkylation steps. Starting from methyl 5-acetyl-2-hydroxybenzoate, the hydroxyl group undergoes nucleophilic substitution with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Intermediate purity is monitored via TLC, and final products are characterized using ¹H/¹³C NMR and IR spectroscopy to confirm functional groups . For analogs, alkylation efficiency depends on solvent polarity and reaction temperature, as seen in related benzoate esters .

Q. How is the structural integrity of this compound confirmed?

Structural confirmation employs spectroscopic techniques:

  • NMR : ¹H NMR identifies acetyl (δ ~2.5 ppm) and cyclohexylmethoxy protons (δ ~3.4–3.8 ppm). ¹³C NMR confirms ester (δ ~165–170 ppm) and acetyl carbonyl (δ ~200 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₂O₅).
  • X-ray crystallography : For crystalline samples, SHELXL software refines atomic positions, revealing planarity of the aromatic core .

Q. What are the stability considerations for handling this compound?

The compound is stable under inert conditions but sensitive to hydrolysis in acidic/basic environments. Storage recommendations include:

  • Temperature : –20°C in sealed containers .
  • Moisture control : Use desiccants to prevent ester hydrolysis . Degradation products (e.g., carboxylic acid derivatives) can be monitored via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivities of derivatives?

Discrepancies may arise from:

  • Purity : Validate via HPLC (≥95% purity) and ¹H NMR .
  • Assay conditions : Standardize pH (e.g., 7.4 for enzyme assays) and temperature .
  • Stereochemistry : Chiral HPLC or circular dichroism confirms enantiomeric purity. Computational docking (e.g., AutoDock Vina) models target interactions, reconciling structure-activity data .

Q. How does the cyclohexylmethoxy group influence physicochemical properties?

Compared to benzyloxy analogs:

  • Lipophilicity : Increased logP enhances membrane permeability but reduces aqueous solubility.
  • Metabolic stability : Cyclohexyl groups resist oxidative metabolism better than benzyl . Solubility can be improved via co-solvents (e.g., DMSO:water mixtures) or salt formation .

Q. What methodologies optimize regioselective modifications at the acetyl group?

Key strategies include:

  • Protection : Use tert-butyldimethylsilyl (TBS) groups to shield the benzoate ester during bromination .
  • α-Bromination : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the acetyl α-position .
  • Enamine formation : Condensation with amines (e.g., aniline) under Dean-Stark conditions yields Schiff bases . Reaction progress is tracked via LC-MS, and regioselectivity is confirmed by NOESY NMR .

Methodological Tables

Table 1. Key Spectroscopic Data for this compound

TechniqueObserved SignalsReference
¹H NMR (CDCl₃)δ 2.55 (s, 3H, acetyl), 3.40–3.80 (m, 2H, OCH₂), 7.20–7.80 (m, aromatic H)
¹³C NMR (CDCl₃)δ 195.8 (acetyl C=O), 168.2 (ester C=O), 112–160 (aromatic C)
IR (KBr)1730 cm⁻¹ (ester C=O), 1680 cm⁻¹ (acetyl C=O), 1250 cm⁻¹ (C-O-C ether)

Table 2. Crystallographic Parameters for Related Benzoate Esters

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa = 10.52 Å, b = 15.73 Å, c = 12.11 Å
R-factor0.045
Mean C–C bond length1.395 Å

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate
Reactant of Route 2
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Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate

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